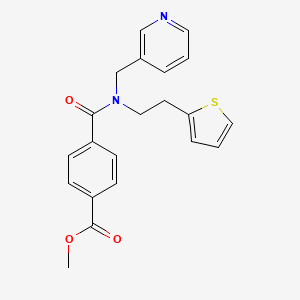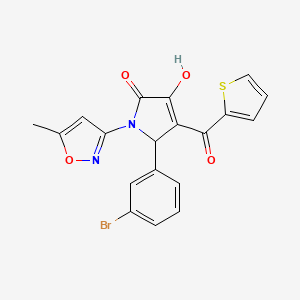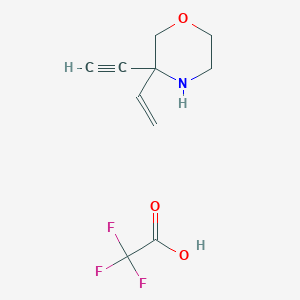![molecular formula C13H12ClNO2S2 B2362712 3-[5-(4-Chloro-benzylidene)-4-2-thioxo-thiazolidin-3-yl]-propionic acid CAS No. 7177-97-1](/img/no-structure.png)
3-[5-(4-Chloro-benzylidene)-4-2-thioxo-thiazolidin-3-yl]-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-(4-Chloro-benzylidene)-4-2-thioxo-thiazolidin-3-yl]-propionic acid, also known as CBPT, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of thiazolidinones and has been studied extensively for its anti-inflammatory and anti-cancer properties.
Applications De Recherche Scientifique
Synthesis and Structural Properties
Research has shown various methods for synthesizing thiazolidinone derivatives and exploring their structural properties. For instance, Kandeel (2000) discusses the synthesis of thiazolidinone compounds and their potential for forming spiro compounds and Schiff's bases through various reactions (Kandeel, 2000). Similarly, Guarda et al. (2003) describe the synthesis of arylidene thiazolidines and benzothiazines, providing insight into their physico-chemical properties (Guarda et al., 2003).
Antimicrobial and Anti-inflammatory Properties
These compounds have been studied for their antimicrobial and anti-inflammatory properties. Frolov et al. (2017) synthesized a series of thiazolidinone derivatives and examined their antimicrobial activity, finding specific compounds with high activity against Staphylococcus aureus (Frolov et al., 2017). Santos et al. (2005) evaluated the anti-inflammatory activity of synthesized thiazolidines, highlighting their pharmacological significance (Santos et al., 2005).
Antileukemic and Antifungal Activities
Research into the antileukemic and antifungal activities of these compounds is also notable. Kryshchyshyn et al. (2020) synthesized pyrrolidinedione-thiazolidinone hybrids and found that one compound in particular showed promising antiproliferative action against certain leukemia cell lines (Kryshchyshyn et al., 2020). Makwane et al. (2018) synthesized a new series of thiazolidinone derivatives and evaluated their antimicrobial activity against various bacteria and fungi, finding significant activity in some cases (Makwane et al., 2018).
Antidiabetic Agents
Some studies have explored the potential of these compounds as antidiabetic agents. Sohda et al. (1982) synthesized compounds with a thiazolidinedione ring, evaluating their hypoglycemic and hypolipidemic activities, and identifying compounds with significant activities (Sohda et al., 1982).
Propriétés
Numéro CAS |
7177-97-1 |
|---|---|
Formule moléculaire |
C13H12ClNO2S2 |
Poids moléculaire |
313.81 |
Nom IUPAC |
3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C13H12ClNO2S2/c14-10-3-1-9(2-4-10)7-11-13(18)15(8-19-11)6-5-12(16)17/h1-4,7H,5-6,8H2,(H,16,17)/b11-7- |
Clé InChI |
UOOGKQXGYFYURT-XFFZJAGNSA-N |
SMILES |
C1N(C(=S)C(=CC2=CC=C(C=C2)Cl)S1)CCC(=O)O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(Difluoromethyl)-6-(2-furyl)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B2362631.png)
![2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2362632.png)

![8-Methoxy-3-[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B2362638.png)
![3-phenyl-8-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2362639.png)


![(6-Methyl-imidazo[1,2-a]pyridin-2-yl)-acetic acid](/img/structure/B2362642.png)
![6-bromo-5-chloro-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2362643.png)
![2,4-dimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,3-oxazole-5-carboxamide](/img/structure/B2362647.png)
![4-[(3-Nitro-2-pyridinyl)amino]butanoic acid](/img/structure/B2362651.png)
